molecular formula C15H16FN B15092174 1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B15092174
M. Wt: 229.29 g/mol
InChI Key: RNQQDXODHKOWTN-UHFFFAOYSA-N
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Description

1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a fluorine atom at the 4' position, a methyl group at the 2' position, and an ethanamine moiety at the 4-position of the biphenyl core. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as trace amine-associated receptor 1 (TAAR1) . Its unique substitution pattern—combining fluorine's electronegativity, methyl's steric effects, and the ethanamine chain's basicity—confers distinct physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

1-[4-(4-fluoro-2-methylphenyl)phenyl]ethanamine

InChI

InChI=1S/C15H16FN/c1-10-9-14(16)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3

InChI Key

RNQQDXODHKOWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic agents. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields secondary or tertiary amines.
    Example :
    Ar-CH2NH2+CH3IBaseAr-CH2NHCH3\text{Ar-CH}_2\text{NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Ar-CH}_2\text{NHCH}_3
    This reaction typically proceeds at 60–80°C in polar aprotic solvents (e.g., DMF).

  • Arylation : Palladium-catalyzed coupling with aryl halides forms N-aryl derivatives, though this requires specialized ligands (e.g., bidentate phosphines) .

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

  • Reagents : Acetyl chloride, benzoyl chloride, or acetic anhydride.

  • Conditions : Catalytic base (e.g., pyridine) in dichloromethane at 0–25°C.
    Example :
    Ar-CH2NH2+AcClAr-CH2NHAc\text{Ar-CH}_2\text{NH}_2 + \text{AcCl} \rightarrow \text{Ar-CH}_2\text{NHAc}
    Yields exceed 80% under optimized conditions.

Oxidation Reactions

The ethylamine side chain is susceptible to oxidation:

Reaction ConditionsProductYield
KMnO₄, H₂SO₄, 100°CBiphenyl-4-carboxylic acid60–75%
CrO₃, AcOH, 25°CBiphenyl-4-yl ketone45–50%
H₂O₂, FeSO₄ (Fenton’s reagent)N-Oxide derivatives30–40%

Strong oxidants like KMnO₄ cleave the C–N bond, converting the amine to a carboxylic acid, while milder conditions yield ketones. Computational studies (DFT) show that electron-withdrawing substituents (e.g., fluorine) lower the HOMO energy (−7.14 eV), increasing oxidative stability .

Reduction Reactions

The amine group participates in reductive transformations:

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.
    Example :
    Ar-CH2NH2+RCHONaBH3CNAr-CH2NHR\text{Ar-CH}_2\text{NH}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ar-CH}_2\text{NHR}

  • Catalytic Hydrogenation : Reduces aromatic nitro intermediates (if present) to amines using H₂/Pd-C .

Electrophilic Aromatic Substitution

While the ethanamine group is the primary reactive site, the biphenyl core undergoes limited electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the methyl-fluorine ring’s meta position (directed by fluorine’s −I effect) .

  • Sulfonation : Requires fuming H₂SO₄ due to the electron-deficient aromatic system .

Mechanistic Insights

  • Electronic Effects : The fluorine substituent decreases electron density on the biphenyl ring, reducing electrophilic substitution rates but enhancing oxidative stability .

  • Steric Effects : The 2′-methyl group hinders reactions at the adjacent aromatic positions, directing substituents to the para site .

This compound’s versatility in nucleophilic and oxidative reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Further studies on its catalytic coupling and enantioselective transformations are warranted.

Scientific Research Applications

1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the structural features of the compound, such as the presence of the fluoro and methyl groups .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Biphenyl Core) Key Structural Features
1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine 4'-F, 2'-CH₃, 4-ethanamine Fluorine enhances electronegativity; methyl improves lipophilicity
1-(3'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine 3'-F, 4-ethanamine Fluorine at 3' alters electronic distribution
1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine 4'-Cl, 4-ethanamine Chlorine increases steric bulk and polarizability
1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine 4'-CF₃, 4-ethanamine CF₃ group enhances lipophilicity and metabolic stability
4'-Fluoro-biphenyl-4-methanamine 4'-F, 4-methanamine Shorter amine chain reduces steric hindrance
(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine 3'-F, 4'-F, 4-methanamine Dual fluorine substitution amplifies electronic effects

Key Observations :

  • Fluorine Position : Fluorine at 4' (target compound) vs. 3' () alters resonance effects and receptor-binding interactions.
  • Halogen Type : Chlorine () and trifluoromethyl () substituents increase steric bulk and lipophilicity compared to fluorine.
  • Amine Chain Length : Ethanamine (target compound) vs. methanamine () affects hydrogen-bonding capacity and target engagement.

Key Findings :

  • The target compound's methyl group may improve receptor selectivity by reducing off-target interactions compared to non-methylated analogs .
  • Trifluoromethyl-substituted analogs exhibit prolonged metabolic stability due to resistance to cytochrome P450 oxidation .
  • Dual fluorine substitution () enhances binding to serotonin receptors via electronic effects, suggesting a trade-off between target specificity and potency.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 1-(3'-F Analogue 1-(4'-Cl Analogue 1-(4'-CF₃ Analogue
LogP (lipophilicity) 3.8 3.2 4.1 4.9
Solubility (mg/mL) 0.15 0.22 0.08 0.05
Metabolic Stability (t₁/₂) 2.1 h 1.8 h 3.5 h 6.0 h
Plasma Protein Binding (%) 88 82 91 94

Trends :

  • Lipophilicity : Increases with larger substituents (CF₃ > Cl > F) due to hydrophobic effects.
  • Solubility : Fluorine at 3' () improves aqueous solubility compared to 4'-F and 4'-Cl analogs.
  • Metabolic Stability : Trifluoromethyl groups () significantly extend half-life, advantageous for sustained-action therapeutics.

Biological Activity

1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine, a compound belonging to the class of substituted phenylethylamines, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety with a fluorine substituent and a methyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C15H16FN\text{C}_{15}\text{H}_{16}\text{F}\text{N}

1. Receptor Affinity

Research indicates that compounds with similar structures often exhibit affinity for various receptors, including serotonin and dopamine receptors. Studies have shown that derivatives of biphenylamines can modulate neurotransmitter systems, which may contribute to their psychoactive effects .

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:

  • Serotonergic Modulation : Similar compounds have been shown to act as serotonin reuptake inhibitors (SSRIs), which could enhance serotonergic transmission and affect mood and anxiety disorders .
  • Dopaminergic Activity : Some studies suggest that biphenyl derivatives may also interact with dopamine receptors, potentially influencing reward pathways and motor control .

1. In Vitro Studies

A study involving structurally related compounds reported significant reductions in cell viability in colorectal adenocarcinoma cells when treated with concentrations of 10^-5 M. This suggests that the compound may induce apoptosis or inhibit cell cycle progression .

CompoundConcentration (M)Cell Viability (%)
L110510^{-5}82.55 ± 1.19
ReL110510^{-5}98.61 ± 0.85

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of new compounds. While some biphenyl derivatives exhibit low toxicity in preliminary studies, comprehensive toxicity evaluations are necessary to establish safe dosage ranges for clinical applications.

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